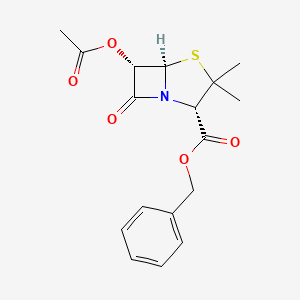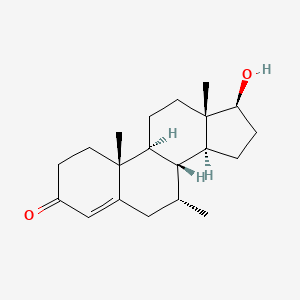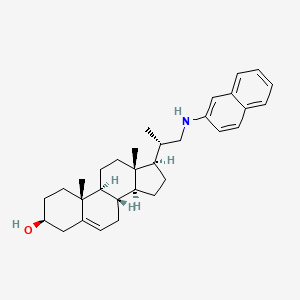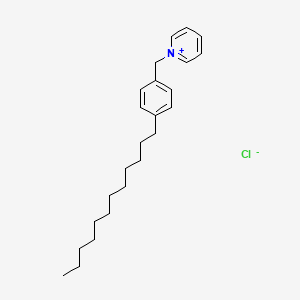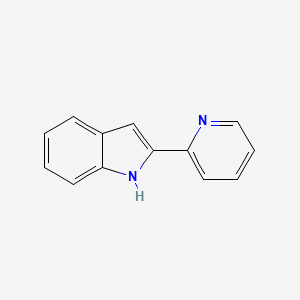
2-(2-Pyridinyl)-1H-indole
Descripción general
Descripción
“2-(2-Pyridinyl)-1H-indole” is a compound that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a pyridinyl group (a ring structure containing five carbon atoms and one nitrogen atom) .
Chemical Reactions Analysis
The reactivity of “2-(2-Pyridinyl)-1H-indole” would likely depend on the specific substituents and conditions. Similar compounds, such as 2-pyridyl derivatives, have been known to undergo various chemical reactions, including C-H bond functionalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Pyridinyl)-1H-indole” would depend on its specific structure. For example, similar compounds such as 2-pyridinyl derivatives have certain properties like density, boiling point, vapor pressure, and others .
Aplicaciones Científicas De Investigación
Liquid Crystal Synthesis
2-Pyridinyl-Terminated Iminobenzoate, a compound related to 2-(2-Pyridinyl)-1H-indole, has been used in the synthesis of new liquid crystal series . These compounds contain Schiff base and carboxylate ester mesogenic cores, in addition to terminal alkyl chains with a different number of carbons . The structures were confirmed via FT-IR, and 1 H NMR spectroscopy . The phase transitions were studied by differential thermal analysis (DSC) and the mesophase types were identified by polarized optical microscopy (POM) .
Mesomorphic Behavior Study
The synthesized compounds were used for a comparative study with previously reported compounds . Density functional theory (DFT) calculations were included in the study to compute the dipole moment and the polarizability, as well as the frontier molecular orbitals and the charge distribution mapping, which impact the terminal and lateral interactions of the compounds .
Synthesis of Thiazolo[3,2-a]pyrimidines
2-(2-Pyridinyl)-1H-indole has been used in the synthesis of thiazolo[3,2-a]pyrimidines . These compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Design of New Medicines
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Formation of Four-Coordinate Boron (III) Complexes
An unusual formation of four-coordinate boron (III) complexes has been observed from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in the basic media .
Synthesis of 2-Substituted Thiazolo[3,2-a]pyrimidin-3-one Derivatives
2-(2-Pyridinyl)-1H-indole has been used in the synthesis of 2-substituted thiazolo[3,2-a]pyrimidin-3-one derivatives . These derivatives possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Direcciones Futuras
The future directions for research on “2-(2-Pyridinyl)-1H-indole” would likely depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .
Propiedades
IUPAC Name |
2-pyridin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGLCIDAMICTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296915 | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-1H-indole | |
CAS RN |
13228-40-5 | |
| Record name | 13228-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyridin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(2-pyridyl)indole?
A1: The molecular formula of 2-(2-pyridyl)indole is C13H10N2, and its molecular weight is 194.23 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-(2-pyridyl)indole?
A2: Common spectroscopic techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. [, , , ] * Infrared (IR) spectroscopy: This method identifies functional groups and characterizes molecular vibrations by analyzing the absorption of infrared radiation by the molecule. [, ] * UV-Vis spectroscopy: This technique studies the electronic transitions within the molecule by analyzing the absorption and transmission of ultraviolet and visible light. [, , ]
Q3: What is the significance of the syn and anti rotamers of 2-(2-pyridyl)indole?
A3: 2-(2-Pyridyl)indole can exist in two rotameric forms: syn and anti. The syn conformer, where the nitrogen atoms of the indole and pyridine rings are on the same side, is more stable in aprotic solvents and can form cyclic, doubly hydrogen-bonded complexes with protic solvents. These complexes exhibit unique photophysical properties, including fluorescence quenching due to photoinduced double proton transfer and internal conversion. [, ] The anti rotamer becomes more prevalent in alcohols, suggesting a significant influence of solvent on the conformational equilibrium. []
Q4: What is the Fischer indole synthesis, and how is it applied to the preparation of 2-(2-pyridyl)indole derivatives?
A4: The Fischer indole synthesis is a classic method for synthesizing indoles by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method has been successfully employed to prepare various 2-(2-pyridyl)indole derivatives, often utilizing microwave irradiation and catalysts like zinc chloride for enhanced efficiency and yield. [, , ]
Q5: How are palladium-catalyzed cross-coupling reactions utilized in the synthesis of 2-(2-pyridyl)indoles?
A5: Palladium(0)-catalyzed cross-coupling reactions, particularly those involving 2-indolylzinc halides and 2-halopyridines, have emerged as efficient methods for synthesizing 2-(2-pyridyl)indoles. These reactions offer versatility in introducing various substituents on the indole and pyridine rings, enabling the synthesis of a wide range of derivatives. [, , ]
Q6: How can 2-(2-pyridyl)indole be used in the synthesis of indolo[2,3-a]quinolizidines?
A6: 2-(2-Pyridyl)indole can be transformed into the indolo[2,3-a]quinolizidine system, a structural motif found in various alkaloids. The key steps involve the stereoselective hydrogenation of the pyridine ring, followed by electrophilic cyclization onto the indole 3-position. Pummerer cyclizations, involving the formation and subsequent reaction of a thionium ion, have been successfully employed in this cyclization step. []
Q7: What is the typical coordination mode of 2-(2-pyridyl)indole with transition metals?
A7: 2-(2-Pyridyl)indole generally acts as an N,N-bidentate ligand when deprotonated, forming a five-membered chelate ring with the metal center. This coordination mode has been observed with various transition metals, including Re(I), Ru(II), Rh(III), and Ir(III). []
Q8: How does the introduction of substituents on the 2-(2-pyridyl)indole framework affect the luminescence properties of its boron complexes?
A8: The introduction of electron-withdrawing or electron-donating groups at the 5-position of the 2-(2-pyridyl)indole ligand can significantly influence the luminescence properties of its diphenylboron complexes. For instance, fluorine and chlorine substituents induce a blue shift in the emission maximum compared to the unsubstituted complex, while a methoxy group leads to a red shift, highlighting the potential for tuning luminescence through structural modifications. []
Q9: How are computational methods employed to study the properties of 2-(2-pyridyl)indole?
A9: Computational chemistry plays a crucial role in understanding the properties and behavior of 2-(2-pyridyl)indole. Density functional theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies, electronic transitions, and intermolecular interactions. These calculations provide valuable insights into the structure-property relationships of this compound and its derivatives. [, ]
Q10: What are the potential applications of 2-(2-pyridyl)indole and its derivatives in materials science?
A10: The unique electronic and optical properties of 2-(2-pyridyl)indole and its metal complexes make them promising candidates for various materials applications, including:* Organic Light-Emitting Diodes (OLEDs) [, ]: The luminescent properties of certain 2-(2-pyridyl)indole derivatives make them suitable as emitters in OLEDs. * Sensors []: The ability of 2-(2-pyridyl)indole complexes to exhibit changes in fluorescence intensity upon interaction with analytes makes them potentially useful as sensors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



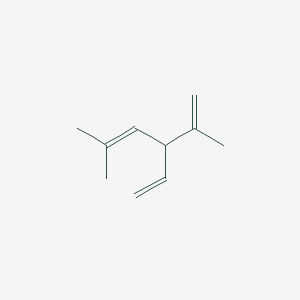
![n-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide](/img/structure/B1198449.png)
![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)
![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)
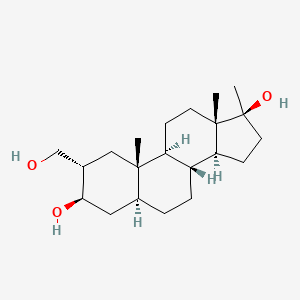
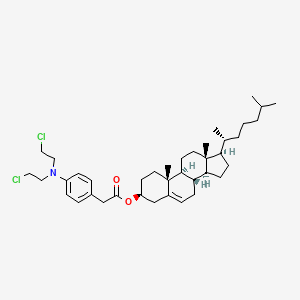
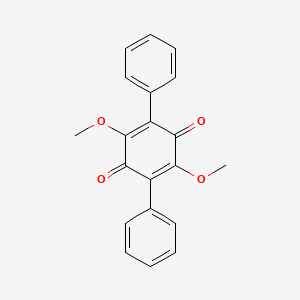

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
